1-Hydroxy-1H-cyclobuta[de]naphthalene-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Hydroxy-1H-cyclobuta[de]naphthalene-1-carboxylic acid is a complex organic compound with the molecular formula C12H8O3 It is characterized by a unique structure that includes a cyclobutane ring fused to a naphthalene moiety, with a hydroxyl group and a carboxylic acid group attached
Vorbereitungsmethoden
The synthesis of 1-Hydroxy-1H-cyclobuta[de]naphthalene-1-carboxylic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the cyclobutane ring, followed by the introduction of the naphthalene moiety. The hydroxyl and carboxylic acid groups are then introduced through specific reactions such as hydroxylation and carboxylation. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure conditions .
Analyse Chemischer Reaktionen
1-Hydroxy-1H-cyclobuta[de]naphthalene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used. Common reagents for these reactions include oxidizing agents like potassium permanganate,
Eigenschaften
CAS-Nummer |
23204-24-2 |
---|---|
Molekularformel |
C12H8O3 |
Molekulargewicht |
200.19 g/mol |
IUPAC-Name |
2-hydroxytricyclo[5.3.1.03,11]undeca-1(10),3,5,7(11),8-pentaene-2-carboxylic acid |
InChI |
InChI=1S/C12H8O3/c13-11(14)12(15)8-5-1-3-7-4-2-6-9(12)10(7)8/h1-6,15H,(H,13,14) |
InChI-Schlüssel |
CTKQMRVXZCRWHP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C3C(=C1)C(C3=CC=C2)(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.